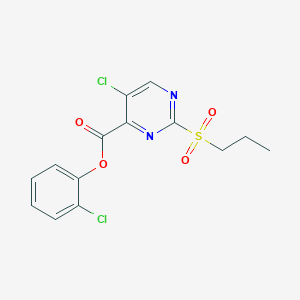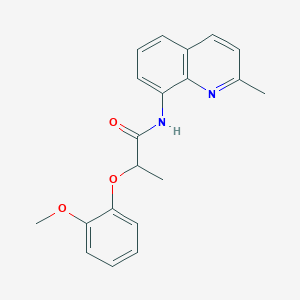
N-(2,1,3-benzothiadiazol-5-yl)-2-(pentafluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and agricultural chemistry. The unique structural features of this compound, such as the presence of a benzothiadiazole core and a pentafluorophenoxy group, contribute to its distinctive chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.
Introduction of the Pentafluorophenoxy Group: The pentafluorophenoxy group can be introduced via a nucleophilic substitution reaction using pentafluorophenol and an appropriate leaving group, such as a halide.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the benzothiadiazole derivative with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
作用机制
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core may interact with enzymes or receptors, modulating their activity. The pentafluorophenoxy group can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)acetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(3,4-difluorophenoxy)acetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(2,4,6-trifluorophenoxy)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H6F5N3O2S |
|---|---|
分子量 |
375.28 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C14H6F5N3O2S/c15-9-10(16)12(18)14(13(19)11(9)17)24-4-8(23)20-5-1-2-6-7(3-5)22-25-21-6/h1-3H,4H2,(H,20,23) |
InChI 键 |
RCDLGJRQKPYVSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C=C1NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14981729.png)
![N-(3,4-dimethoxybenzyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine](/img/structure/B14981735.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14981739.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981744.png)


![7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981756.png)
![2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B14981770.png)
![N,N,2-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B14981795.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14981800.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B14981802.png)


